Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Description
Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H22Cl2N4O3S and its molecular weight is 469.38. The purity is usually 95%.
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Biological Activity
Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring and a thiazolo-triazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes:
- A piperidine ring , which is known for its role in various biological activities.
- A dichlorophenyl group , which enhances lipophilicity and biological interactions.
- A thiazolo[3,2-b][1,2,4]triazole unit that contributes to its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. The presence of the thiazole and triazole rings is particularly noted for their roles in inhibiting microbial growth.
- Anticancer Properties : Research indicates that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to triazoles have demonstrated effectiveness against breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values in the micromolar range .
- Anti-inflammatory Effects : The piperidine component is often associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A study published in Pharmaceutical Biology highlighted that mercapto-substituted 1,2,4-triazoles have significant anticancer effects. The derivatives were tested against various cancer cell lines with promising results .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole-containing compounds. Results indicated that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O3S/c1-3-15-23-20-26(24-15)18(27)17(30-20)16(12-4-5-13(21)14(22)10-12)25-8-6-11(7-9-25)19(28)29-2/h4-5,10-11,16,27H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEILRLQYYXOOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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